molecular formula C22H22N2O3 B2917556 3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide CAS No. 862978-34-5

3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide

Cat. No.: B2917556
CAS No.: 862978-34-5
M. Wt: 362.429
InChI Key: QQENOFZFOVMYAG-UHFFFAOYSA-N
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Description

3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with cyclopentane and p-tolyl carboxamide moieties. This structure is related to a class of compounds known for their potential to modulate protein-protein interactions and aggregation pathways . Benzofuran-2-carboxamide derivatives have been identified as a novel class of modulators for Amyloid-β42 (Aβ42) aggregation, a protein critically involved in the pathology of Alzheimer's disease . These compounds can be chemically tuned to act as either inhibitors or promoters of Aβ42 fibrillogenesis, making them valuable pharmacological tools for studying the mechanisms of protein aggregation and neurodegenerative diseases . The planar, bicyclic aromatic system of the benzofuran ring is a key structural feature that allows such molecules to interact with and bind to the cross-β-sheet structures of protein aggregates . This product is intended for research purposes only, specifically for in vitro biochemical and cell-based assays. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-10-12-16(13-11-14)23-22(26)20-19(17-8-4-5-9-18(17)27-20)24-21(25)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQENOFZFOVMYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as a PARP (Poly ADP-ribose polymerase) inhibitor. This compound belongs to a class of benzofuran derivatives, which have been studied for various pharmacological effects including neuroprotection, antioxidant activity, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{19}H_{22}N_{2}O_{3}
  • CAS Number : 862978-34-5

This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the cyclopentanecarboxamide and p-tolyl groups contributes to its pharmacological profile.

PARP Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant PARP inhibitory activity. PARP inhibitors are crucial in cancer therapy as they interfere with the DNA repair mechanisms in cancer cells, leading to cell death. The compound's structure suggests it may effectively inhibit PARP activity, making it a candidate for further investigation in oncology .

Antioxidant Activity

Antioxidant properties are another critical aspect of this compound's biological activity. Related compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is vital in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Case Studies and Research Findings

Study FocusFindingsReference
PARP InhibitionCompounds structurally similar exhibit significant inhibition of PARP activity, aiding cancer treatment.
NeuroprotectionBenzofuran derivatives protect against NMDA-induced excitotoxicity; potential for similar effects in this compound.
Antioxidant PropertiesScavenging of ROS and inhibition of lipid peroxidation observed in related compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s benzofuran-carboxamide scaffold is shared with several analogs, though substituent variations significantly influence properties. Below is a detailed comparison:

Core Scaffold and Substituent Analysis

Compound Name Core Structure R₁ (Position 3) R₂ (N-Linked Group) Molecular Weight (g/mol) Key Features
3-(Cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide (Target) Benzofuran Cyclopentanecarboxamido p-Tolyl (C₆H₄CH₃) ~362.4* Aliphatic cyclopentane enhances lipophilicity; p-tolyl offers steric bulk.
3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide Benzofuran Biphenyl-4-yl-acetamido 3-Fluorophenyl 464.5 Aromatic biphenyl increases rigidity; fluorine introduces electronegativity.
Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide) Benzamide 3-Isopropoxyphenyl 2-Trifluoromethyl 323.3 Trifluoromethyl group enhances metabolic stability; isopropoxy improves solubility.
Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide) Cyclopropanecarboxamide Tetrahydro-2-oxo-3-furanyl 3-Chlorophenyl ~280.3* Cyclopropane and tetrahydrofuran rings confer conformational constraint.

*Note: Molecular weights marked with * are estimated based on formula.

Key Observations:
  • Target vs. Biphenyl Analog : The target’s cyclopentane substituent likely improves lipophilicity compared to the biphenyl group, which may enhance membrane permeability in biological systems. Conversely, the biphenyl group’s aromaticity could favor π-π stacking interactions with protein targets.
  • Target vs. Flutolanil : Flutolanil’s benzamide core lacks the benzofuran oxygen, reducing hydrogen-bonding capacity. The trifluoromethyl group in flutolanil improves metabolic stability, a feature absent in the target compound.
  • Target vs.

Implications of Substituent Variations

  • Lipophilicity : Cyclopentane (aliphatic) vs. biphenyl (aromatic) substituents influence logP values, affecting solubility and bioavailability.
  • Electronic Effects: The p-tolyl group’s methyl donor contrasts with the 3-fluorophenyl’s electron-withdrawing fluorine, altering electronic distribution at the amide bond.
  • Steric Factors : Bulkier groups (e.g., biphenyl) may hinder binding to sterically sensitive targets compared to smaller substituents like cyclopentane.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(cyclopentanecarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide, and what challenges arise during multi-step synthesis?

  • Methodological Answer : The compound can be synthesized via sequential reactions, including:

  • Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives using Pd-catalyzed C–H arylation (e.g., coupling cyclopentanecarboxamide with benzofuran scaffolds) .
  • Step 2 : Transamidation reactions to introduce the p-tolyl group, requiring anhydrous conditions and catalysts like HATU/DIPEA .
  • Key Challenges : Low yields in transamidation steps due to steric hindrance from the cyclopentane moiety. Mitigation strategies include optimizing reaction time (24–48 hr) and using microwave-assisted synthesis to enhance efficiency .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., benzofuran C2 carboxamide vs. C3 cyclopentanecarboxamido groups). Discrepancies between theoretical and observed shifts (e.g., ±0.3 ppm in 13C NMR) may indicate isomerization .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected m/z ~408.4) and detect impurities from incomplete transamidation .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., kinase or protease targets) with IC50 determination via dose-response curves (4-parameter logistic model) .
  • Cell Viability Assays : MTT or resazurin-based protocols, ensuring DMSO concentrations <0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Methodological Answer :

  • Dynamic NMR Experiments : Conduct variable-temperature 1H NMR to detect rotational barriers in the cyclopentane-carboxamido group, which may cause peak splitting .
  • DFT Calculations : Compare computed vs. experimental NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to identify conformational isomers .

Q. What strategies optimize the environmental stability assessment of this compound?

  • Methodological Answer :

  • Environmental Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor hydrolysis rates at pH 4–9 and photolysis under UV light (λ = 254 nm) .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC50) and algal growth inhibition assays (OECD 201) to evaluate ecological risks .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Methodological Answer :

  • Analog Synthesis : Replace the p-tolyl group with electron-deficient (e.g., 4-CF3-phenyl) or bulky (e.g., naphthyl) substituents to assess steric/electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase module to align active derivatives and identify critical hydrogen-bonding features (e.g., benzofuran carbonyl) .

Q. What experimental designs are robust for in vivo efficacy studies?

  • Methodological Answer :

  • Randomized Block Design : Assign treatment groups (n ≥ 6) to account for inter-animal variability. Use split-plot models for dose-response and time-course analyses .
  • Endpoint Selection : Include biomarkers (e.g., cytokine levels for anti-inflammatory studies) alongside clinical outcomes to capture mechanistic insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Docking Validation : Re-run molecular docking (AutoDock Vina) with explicit solvent models to account for hydrophobic interactions missed in initial simulations .
  • Off-Target Screening : Use Broad Institute’s Connectivity Map (cMap) to identify unintended targets that may explain unexpected in vivo effects .

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